molecular formula C10H8ClNO3 B12972370 Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate

Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12972370
M. Wt: 225.63 g/mol
InChI Key: NKZWZUDAHGVKDG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a chloro group at the 5-position, a hydroxy group at the 3-position, and a carboxylate ester at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and methyl 2-bromoacetate.

    Formation of Intermediate: The 5-chloroindole undergoes a reaction with methyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Hydrolysis and Cyclization: The intermediate compound is then subjected to hydrolysis and cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a carbonyl group.

    Reduction: The chloro group at the 5-position can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alkyl halides and may be catalyzed by transition metals.

Major Products

    Oxidation: Formation of 3-oxo-5-chloro-1H-indole-2-carboxylate.

    Reduction: Formation of 5-hydroxy-3-hydroxy-1H-indole-2-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study the biological activity of indole-containing compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the indole ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the hydroxy group at the 3-position.

    Methyl 5-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.

    Methyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.

Uniqueness

Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3

InChI Key

NKZWZUDAHGVKDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)O

Origin of Product

United States

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